N'-hydroxy-1-methylpiperidine-3-carboximidamide
Overview
Description
N’-hydroxy-1-methylpiperidine-3-carboximidamide is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.22 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-methylpiperidine-3-carboximidamide typically involves the reaction of 1-methylpiperidine-3-carboximidamide with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-hydroxy-1-methylpiperidine-3-carboximidamide may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety regulations.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-methylpiperidine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-1-methylpiperidine-3-carboxamide, while reduction could produce N’-hydroxy-1-methylpiperidine-3-carboximidine.
Scientific Research Applications
N’-hydroxy-1-methylpiperidine-3-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-hydroxy-1-methylpiperidine-3-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-1-ethylpiperidine-3-carboximidamide
- N’-hydroxy-1-propylpiperidine-3-carboximidamide
- N’-hydroxy-1-butylpiperidine-3-carboximidamide
Uniqueness
N’-hydroxy-1-methylpiperidine-3-carboximidamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N'-hydroxy-1-methylpiperidine-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-10-4-2-3-6(5-10)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTGCFFFALEDKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC(C1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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